molecular formula C11H15NO2 B2397272 (E)-1-(4-butoxyphenyl)-N-hydroxymethanimine CAS No. 61096-86-4

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine

Cat. No.: B2397272
CAS No.: 61096-86-4
M. Wt: 193.24 g/mol
InChI Key: FGQNHITXRKKVHZ-UHFFFAOYSA-N
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Description

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine is an organic compound characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-butoxyphenyl)-N-hydroxymethanimine typically involves the reaction of 4-butoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-1-(4-butoxyphenyl)-N-hydroxymethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Butoxyphenyl)methanol
  • 4-Butoxyaniline
  • 4-Butoxyphenol

Uniqueness

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine is unique due to the presence of the methanimine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

61096-86-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[(4-butoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-2-3-8-14-11-6-4-10(5-7-11)9-12-13/h4-7,9,13H,2-3,8H2,1H3

InChI Key

FGQNHITXRKKVHZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C=NO

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NO

solubility

not available

Origin of Product

United States

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